Tariquidar dihydrochloride is derived from anthranilic acid and belongs to a class of compounds known for their ability to modulate the activity of ATP-binding cassette transporters, particularly P-glycoprotein. It has been extensively studied for its potential applications in overcoming drug resistance in cancer treatment and is recognized for its selectivity and potency against multidrug-resistant cell lines .
The synthesis of tariquidar dihydrochloride involves several key steps:
Tariquidar dihydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 463.38 g/mol.
The three-dimensional structure allows for effective interaction with the binding sites of P-glycoprotein, inhibiting its efflux function .
Tariquidar dihydrochloride primarily functions through its interactions with P-glycoprotein. The chemical reactions involved in its mechanism include:
Research indicates that tariquidar exhibits an IC50 value of approximately 5.1 nM against P-glycoprotein, highlighting its potency as an inhibitor .
The mechanism of action of tariquidar dihydrochloride involves:
This action leads to increased retention of chemotherapeutic drugs within cancer cells, thereby enhancing their cytotoxic effects .
Tariquidar dihydrochloride has significant applications in both research and clinical settings:
Tariquidar dihydrochloride (N-[2-[[[4-[2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]amino]carbonyl]-4,5-dimethoxyphenyl]-3-quinolinecarboxamide dihydrochloride) exhibits potent inhibition of P-glycoprotein (P-gp/ABCB1) through high-affinity interactions with the transporter’s drug-binding pocket. Biochemical studies reveal a dissociation constant (Kd) of 5.1 nM, attributed to its structural complementarity with P-gp’s transmembrane domains (TMDs) [2] [5] [8]. The compound’s large hydrophobic scaffold (molecular weight: 719.66 g/mol) facilitates π-π stacking and van der Waals interactions within the main binding cavity (MBC), particularly involving transmembrane helices TM4, TM6, TM10, and TM12 [6] [9]. Mutagenesis analyses demonstrate that residues like Tyr307, Gln725, and Tyr953 are critical for hydrogen bonding with tariquidar’s dimethoxyisoquinoline and quinoline moieties. Substitution of these residues reduces tariquidar’s binding affinity by >90%, confirming their role in stabilizing the inhibitor-transporter complex [9]. Unlike substrates, tariquidar inhibits P-gp ATPase activity (IC50 = 43 ± 9 nM), trapping the transporter in an inward-facing conformation that prevents conformational changes necessary for substrate efflux [9] [5].
Table 1: Key Amino Acid Residues in P-gp for Tariquidar Binding
Residue | Transmembrane Helix | Interaction Type | Functional Consequence of Mutation |
---|---|---|---|
Tyr307 | TM4 | Hydrogen bonding | ↓ Binding affinity by 90% |
Gln725 | TM7 | Hydrogen bonding | ↓ ATPase inhibition |
Tyr953 | TM11 | π-π stacking | ↓ Tariquidar stabilization |
Phe728 | TM7 | Hydrophobic interaction | Altered substrate release |
Val982 | TM12 | Van der Waals forces | Reduced tariquidar uptake |
Data derived from mutagenesis and molecular docking studies [6] [9]
Tariquidar dihydrochloride demonstrates concentration-dependent dual functionality toward BCRP (ABCG2), acting as both a substrate and inhibitor. At low concentrations (<100 nM), it serves as a transport substrate, as evidenced by:
At concentrations ≥100 nM, tariquidar transitions to a potent BCRP inhibitor:
Table 2: Concentration-Dependent Effects of Tariquidar on ABCG2
Concentration | Functional Role | Experimental Evidence | Potency vs. Reference Inhibitors |
---|---|---|---|
<100 nM | Substrate | 4-fold ↓ cellular accumulation in ABCG2+ cells | N/A |
≥100 nM | Inhibitor | 4-fold ↑ mitoxantrone accumulation (p < 0.001) | IC50 = 0.88 µM (cf. FTC IC50 = 0.73 µM) [4] |
≥1 µM | Potent inhibitor | 8-fold ↑ mitoxantrone accumulation; reverses chemoresistance | Maximal effect = 86% (cf. FTC = 100%) [1] |
The dual functionality of tariquidar dihydrochloride—substrate versus inhibitor—is governed by pharmacokinetic thresholds and relative transporter expression levels:1. Mechanism of Transition:- Substrate Phase: Low plasma concentrations (<100 nM) permit tariquidar’s recognition by BCRP’s substrate-binding pocket, leading to efflux. This is observed in PET studies where tracer-dose [11C]tariquidar shows negligible brain uptake in wild-type mice but significant accumulation in abcg2 knockout models [1] [3].- Inhibitor Phase: Supra-threshold concentrations (≥100 nM) saturate BCRP’s substrate-binding sites and engage high-affinity inhibitory sites. Fluorescence-based assays reveal tariquidar inhibits 60–70% of BCRP-mediated Hoechst 33342 efflux at 1 µM, with half-maximal inhibition (IC50) at 526 ± 85 nM [1] [4].
Table 3: Pharmacodynamic Transition of Tariquidar Dihydrochloride
Parameter | Substrate Function (<100 nM) | Inhibitor Function (≥100 nM) |
---|---|---|
Primary Target | BCRP substrate-binding site | BCRP allosteric site |
Cellular Accumulation | ↓ 4-fold in ABCG2+ cells | ↑ Mitoxantrone efflux (4–8-fold) |
ATPase Modulation | Minimal change | ↓ Basal ATPase activity by 60–70% |
In Vivo Correlate | Low brain uptake (PET imaging) | ↑ [11C]erlotinib brain DV (5-fold) |
Data synthesized from transport assays and PET studies [1] [3] [5]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7